![molecular formula C13H8ClNOS B13434213 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepine derivatives. This compound is known for its significant pharmacological properties and is used as a precursor in the synthesis of various pharmaceutical agents, including antipsychotic medications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves the chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using a chlorinating agent such as phosphorus oxychloride in the presence of a base like N,N-Dimethylaniline. The reaction is conducted in a solvent like toluene at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.
Applications De Recherche Scientifique
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of compounds derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one, such as quetiapine, involves antagonism of various neurotransmitter receptors. These compounds primarily target serotonin (5HT2) and dopamine (D2) receptors, leading to their antipsychotic effects. The binding to these receptors modulates neurotransmitter activity, which helps in managing symptoms of psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quetiapine: A well-known antipsychotic derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.
Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.
Olanzapine: A thienobenzodiazepine derivative with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for the synthesis of a wide range of pharmacologically active compounds. Its derivatives, such as quetiapine, have a distinct mechanism of action that provides therapeutic benefits in treating psychiatric disorders with fewer side effects compared to older antipsychotics .
Propriétés
Formule moléculaire |
C13H8ClNOS |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
4-chloro-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8ClNOS/c14-9-5-3-7-11-12(9)15-13(16)8-4-1-2-6-10(8)17-11/h1-7H,(H,15,16) |
Clé InChI |
WGEJTQBZTQFFAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


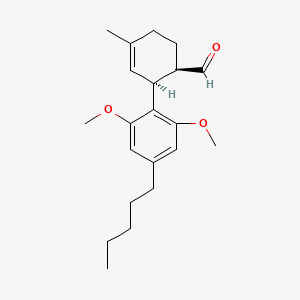
![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
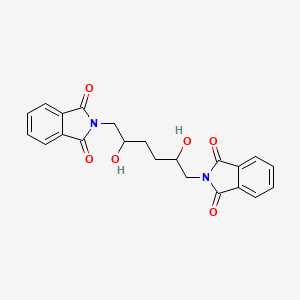
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
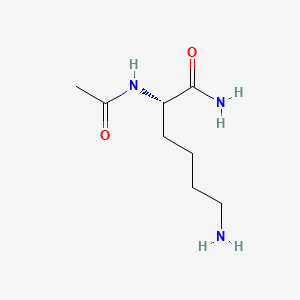
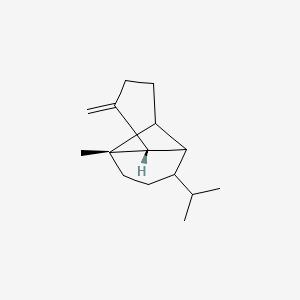
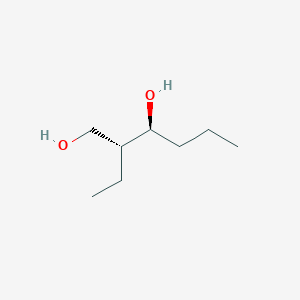

![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
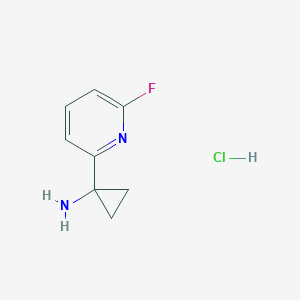
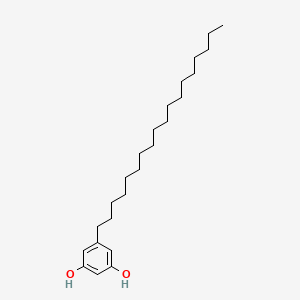
![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

